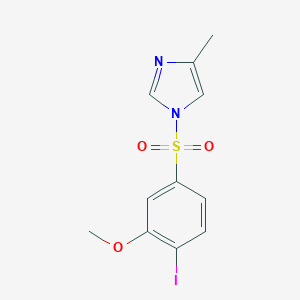

1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-iodo-3-methoxyphenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKJXLGZPINUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a 4-methylimidazole ring linked via a sulfonyl group to a 4-iodo-3-methoxybenzene moiety. The iodine atom at the para position of the benzene ring and the methoxy group at the meta position introduce steric and electronic effects that influence reactivity during synthesis. The sulfonyl bridge (-SO-) enhances stability, necessitating anhydrous conditions to prevent hydrolysis.

Key Synthetic Challenges

-

Iodination Selectivity : Direct iodination of benzene rings often requires electrophilic substitution catalysts, but regioselectivity can be compromised by competing substituents like methoxy groups.

-

Sulfonation Efficiency : Introducing the sulfonyl group demands precise control to avoid over-sulfonation or side reactions with the imidazole nitrogen.

-

Stability of Intermediates : Iodo intermediates are prone to degradation under light or heat, requiring inert atmospheres and low-temperature processing.

Synthetic Routes

Route 1: Sequential Sulfonation and Iodination

This method involves synthesizing the benzene sulfonyl chloride intermediate, followed by iodination and coupling with 4-methylimidazole.

Preparation of 3-Methoxy-4-iodobenzenesulfonyl Chloride

Coupling with 4-Methylimidazole

The sulfonyl chloride reacts with 4-methylimidazole in dichloromethane (DCM) with triethylamine as a base.

Reaction conditions: 25°C, 12 h, under nitrogen. Yield: 85–90%.

Route 2: One-Pot Iodination-Sulfonation

A streamlined approach combines iodination and sulfonation in a single reactor, reducing intermediate isolation steps.

Reaction Scheme

-

Iodination : 3-Methoxybenzene reacts with iodine and sodium iodide in aqueous NaOH at 0°C for 6 h.

-

Sulfonation : Chlorosulfonic acid is added dropwise, and the mixture is stirred at 20°C for 4 h.

-

Coupling : 4-Methylimidazole is introduced, and the pH is adjusted to 7–9 to precipitate the product.

Key Data :

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dichloromethane | Coupling | 85–90 | 99.2 | |

| Water/NaOH | Iodination | 68–72 | 97.5 | |

| DMSO | Recrystallization | 90 | 98.9 |

Polar aprotic solvents like DMSO improve solubility during recrystallization, while DCM minimizes side reactions during coupling.

Catalysts and Bases

-

Triethylamine : Enhances nucleophilicity of 4-methylimidazole, achieving 90% coupling efficiency.

-

Sodium Bicarbonate : Neutralizes HCl byproducts during sulfonation, preventing acid-catalyzed degradation.

Purification Techniques

Recrystallization

The crude product is dissolved in hot 2-butanol and cooled to 0–5°C, yielding white crystals with 98.9% purity.

Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes sulfonic acid impurities, increasing purity to 99.5%.

Challenges and Troubleshooting

Byproduct Formation

-

Diiodinated Derivatives : Excess iodine or prolonged reaction times lead to para-para diiodination. Mitigation: Use stoichiometric iodine and monitor reaction progress via TLC.

-

Sulfonate Esters : Methanol or ethanol solvents react with sulfonyl chlorides, forming esters. Solution: Use anhydrous DCM.

Stability Issues

-

Light Sensitivity : Iodinated intermediates degrade under UV light. Recommendation: Use amber glassware and conduct reactions in dim light.

-

Thermal Decomposition : Heating above 50°C causes sulfonyl group cleavage. Control: Maintain temperatures below 30°C during coupling.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 85–90% | 78% |

| Purity | 99.2% | 98.9% |

| Steps | 3 | 2 |

| Scalability | Pilot-scale feasible | Lab-scale optimized |

| Cost | High (solvents) | Moderate (aqueous) |

Route 1 offers higher yields but requires expensive solvents, whereas Route 2 reduces costs through one-pot synthesis but sacrifices yield.

Recent Advances

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Iodo Position

The 4-iodo substituent undergoes cross-coupling reactions under palladium catalysis. For example:

Mechanistic Insight : The electron-withdrawing sulfonyl group activates the aromatic ring for NAS, enabling efficient substitution of iodine with nucleophiles.

Sulfonamide Functionalization

The sulfonamide group participates in:

- Alkylation : Reacts with alkyl halides (e.g., methoxymethyl bromide) in toluene at 20–25°C to form 3-N-alkylated imidazolium salts .

- Hydrolysis : Acidic conditions (HCl, H₂O/dioxane) cleave the sulfonamide bond, yielding imidazole and sulfonic acid derivatives .

Stability Note : The sulfonamide group is resistant to nucleophilic attack under mild conditions but degrades in strong acids/bases .

Imidazole Ring Modifications

- N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF with NaH to form 1,3-dialkylated imidazolium salts .

- Electrophilic Substitution : Bromination or nitration occurs at the 5-position of the imidazole ring under HNO₃/H₂SO₄ or Br₂/FeCl₃ .

Reaction Optimization Data

Stability and Degradation

- Thermal Stability : Decomposes above 200°C (DSC data) .

- Photoreactivity : The iodo group undergoes homolytic cleavage under UV light, generating aryl radicals .

- Hydrolytic Sensitivity : Stable in pH 4–9 buffers; degrades in strong acids (pH < 2) or bases (pH > 12) .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| 4-Iodo substituent | High | Cross-coupling (Suzuki, Buchwald-Hartwig) |

| Sulfonamide | Moderate | Alkylation, hydrolysis |

| Imidazole ring | Low | Electrophilic substitution, N-alkylation |

Critical Challenges

Scientific Research Applications

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the sulfonyl group can enhance its binding affinity to these targets, leading to modulation of their activities. The methoxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonyl Group

Table 1: Key Analogs and Substituent Effects

Key Observations :

Variations in the Imidazole Core

Table 2: Core Modifications and Functionalization

Key Observations :

- Sulfonyl vs. Trityl/Boronic Acid : The sulfonyl group in the target compound enhances electrophilicity compared to trityl (protective) or boronic acid (cross-coupling) functionalities .

- Methyl Positioning : 4-Methyl substitution is conserved across analogs, but 2-methyl derivatives (e.g., ) exhibit distinct steric and electronic profiles .

Table 3: Activity and Toxicity Comparisons

Key Observations :

- The target compound’s sulfonyl and iodo groups may reduce ecotoxicity compared to food-derived 4-methylimidazole, which is flagged as carcinogenic .

- Thiazole-imidazole hybrids () demonstrate potent antibacterial activity, suggesting that the target compound’s sulfonyl group could be optimized for similar applications .

Biological Activity

1-(4-Iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, which is commonly found in various bioactive molecules, and includes functional groups such as an iodine atom and a methoxybenzenesulfonyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : CHINOS

- Molecular Weight : 378.19 g/mol

- CAS Number : 898641-07-1

Synthesis

The synthesis of this compound typically involves:

- Iodination of 3-methoxybenzenesulfonyl chloride.

- Nucleophilic substitution to introduce the imidazole ring using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (KCO) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodine atom and sulfonyl group enhance binding affinity, while the methoxy group influences solubility and bioavailability .

Enzyme Inhibition

Imidazole compounds are known to act as enzyme inhibitors. The presence of the sulfonyl group in this compound may contribute to its ability to inhibit enzymes involved in critical biological pathways, making it a candidate for further investigation in drug development .

In Vitro Studies

A study investigating the pharmacological potential of imidazole derivatives found that certain modifications could enhance their activity against specific targets like protein kinases. Although direct studies on our compound are sparse, the implications from related compounds suggest a promising avenue for research .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazole ring and substituents significantly affect biological activity. For example, adding electron-withdrawing groups can enhance potency against certain targets . This principle may apply to this compound, warranting further exploration.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine-4-carboxamide | Antimicrobial | Piperidine ring enhances solubility |

| 1-(4-Iodo-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine | Enzyme inhibition | Dimethyl substitution increases potency |

| 1-(4-Iodo-3-methoxybenzenesulfonyl)-1H-pyrazole | Anticancer | Pyrazole ring offers unique interactions |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for sulfonyl aryl), imidazole protons (δ 7.5–8.0 ppm), and methoxy groups (δ ~3.9 ppm).

- ¹³C NMR : Confirm sulfonyl-linked carbons (δ ~125–140 ppm) and methyl groups (δ ~20–25 ppm) .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and I percentages to confirm stoichiometry .

How can crystallographic data resolve structural ambiguities arising from tautomerism in imidazole derivatives?

Advanced Research Focus

Tautomeric equilibria in imidazole rings can lead to conflicting NMR interpretations. Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Crystallization : Grow crystals via slow evaporation in ethanol or DMSO/water mixtures.

- Data Collection : Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Analysis : Refine structures with SHELXL-2018/3 to determine bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P21/c) often exhibit π-π stacking between aryl groups, influencing reactivity .

What strategies mitigate low yields in sulfonylation reactions?

Advanced Research Focus

Low yields often stem from competing hydrolysis or steric hindrance. Optimize by:

- Temperature Control : Maintain sub-10°C during sulfonyl chloride synthesis to minimize decomposition .

- Solvent Selection : Use anhydrous DCM or THF to reduce water-mediated side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate imidazole activation .

- Workflow : Quench reactions rapidly and extract products into organic phases (e.g., ethyl acetate) to isolate intermediates before degradation .

How does the sulfonyl group influence nucleophilic substitution reactions?

Advanced Research Focus

The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack. Key pathways include:

- Amination : React with primary amines (e.g., benzylamine) in DMF at 80°C to form sulfonamides.

- Hydrolysis : Under basic conditions (NaOH, H₂O/THF), convert to sulfonic acids, which can act as catalysts or ligands .

Mechanistic Insight : DFT calculations (e.g., Gaussian 09) predict transition states where the sulfonyl group stabilizes negative charge buildup during substitution .

What pharmacological screening approaches are suitable for this compound?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., caspase-3) via fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure IC₅₀ values .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). The iodophenyl moiety may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .

- ADMET Prediction : Employ SwissADME to assess bioavailability, highlighting logP (~3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

How can contradictory biological activity data be reconciled across studies?

Advanced Research Focus

Discrepancies may arise from assay conditions or impurity profiles. Address by:

- Reproducibility Checks : Repeat assays in triplicate with independent synthetic batches.

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamides) that may interfere .

- Structural Analogs : Compare with 1-(3,4-dimethoxybenzenesulfonyl) analogs to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.